HEXANE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.10e-04 M

In water, 9.5 mg/L at 25 °C

9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water

Very soluble in ethanol; soluble in ethyl ether, chloroform

Miscible with alcohol, chloroform, and ether

0.0095 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 0.0013

0.002%

Canonical SMILES

Solvent for Nonpolar Compounds

- Reason for Use: Isohexane is a nonpolar solvent, meaning it has minimal dipole-dipole interactions. This makes it ideal for dissolving nonpolar compounds, such as fats, oils, waxes, and some organic molecules.

- Research Applications: Isohexane is frequently used in organic chemistry research for reactions and purifications involving nonpolar substances. It's also a common solvent for extraction processes in areas like biochemistry and environmental science ScienceDirect, Applications of n-Hexane and Isohexane in Sample Preparation: .

Reference Material in Chromatography

- Reason for Use: Due to its well-defined boiling point and volatility, isohexane serves as a reliable reference material in chromatography techniques, particularly gas chromatography (GC).

- Research Applications: In GC, a mixture of compounds is separated based on their interactions with a stationary phase and a mobile phase (often a gas). Isohexane's consistent properties allow researchers to calibrate retention times and identify unknown components in a mixture by comparing their behavior to the isohexane peak American Chemical Society, Gas Chromatography: .

Reaction Medium for Free Radical Processes

- Reason for Use: Isohexane is relatively unreactive, making it a suitable reaction medium for experiments involving free radicals. Free radicals are highly reactive species with an unpaired electron and can participate in various chemical reactions.

- Research Applications: Scientists utilize isohexane as a solvent for reactions where free radical generation and subsequent reactions are crucial. This can include studies on polymerization, combustion processes, and the study of free radical scavengers National Institutes of Health, Free Radicals and Antioxidants in Signaling and Disease: ).

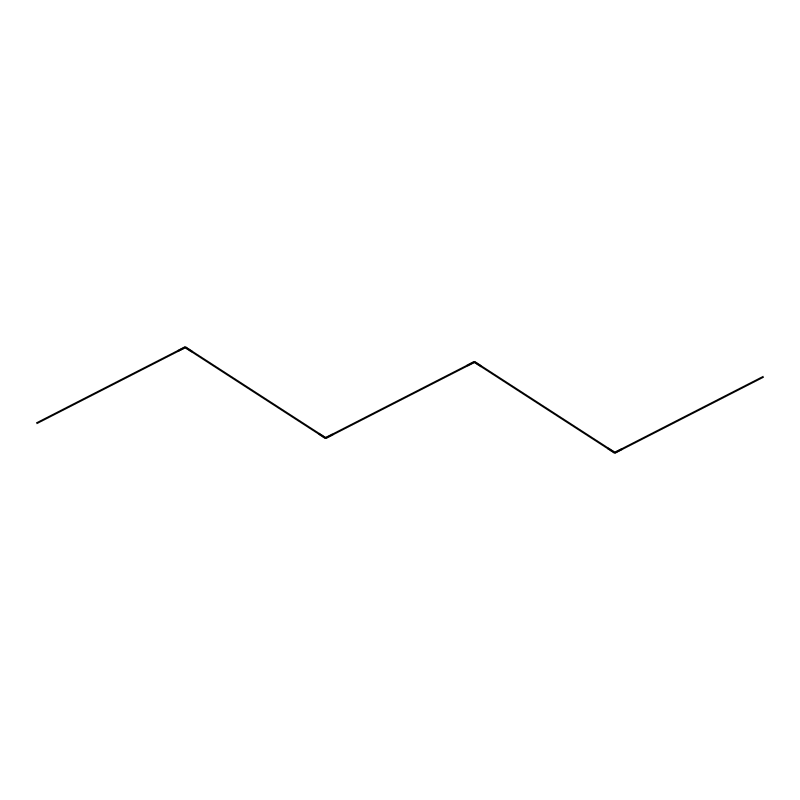

Hexane consists of six carbon atoms connected in a linear arrangement, with hydrogen atoms filling the remaining valences. Its physical properties include:

- Molecular Weight: 86.18 g/mol

- Boiling Point: Approximately 69 °C (156 °F)

- Melting Point: -95 °C (-139 °F)

- Density: 655 kg/m³

Hexane is notable for its low reactivity, making it suitable for use as a solvent in

- Combustion: Hexane readily combusts in the presence of oxygen, producing carbon dioxide and water:

- Thermal Cracking: When subjected to high temperatures, hexane can break down into smaller hydrocarbons such as butane and ethene:

These reactions illustrate hexane's utility in energy production and its behavior under thermal conditions .

Hexane has been studied for its biological effects, particularly regarding its metabolites. The primary toxic metabolite of hexane is 2,5-hexanedione, which can cause neurotoxic effects. Inhalation or ingestion of hexane can lead to symptoms such as respiratory irritation, headaches, and nausea. Long-term exposure has been associated with more severe health issues, including neurological damage .

Hexane is primarily synthesized through the refining of crude oil. The process involves fractional distillation to separate various hydrocarbons based on their boiling points. Hexane can also be produced through:

- Catalytic Cracking: Breaking larger hydrocarbons into smaller ones.

- Hydrocracking: A combination of hydrogenation and cracking processes.

These methods yield hexane along with other alkanes, often in mixtures that include various isomers .

Hexane has a wide range of applications:

- Solvent: Used extensively in the extraction of edible oils from seeds (e.g., soybeans, peanuts).

- Cleaning Agent: Employed as a degreaser in industries like printing and textile manufacturing.

- Chemical Intermediate: Acts as a solvent in synthetic reactions involving lipases.

- Fuel Component: Found in gasoline formulations.

Its non-polar nature makes it particularly effective for dissolving other non-polar substances .

Research has highlighted the interactions between hexane and biological systems. Studies indicate that hexane metabolism occurs primarily in the liver, where it is oxidized to form various metabolites. The rate of metabolism can vary based on exposure levels and individual susceptibility. Notably, urinary metabolites such as 2-hexanol and 2,5-hexanedione serve as biomarkers for hexane exposure .

Hexane shares similarities with other alkanes but possesses unique characteristics that set it apart. Here are some comparable compounds:

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|

| Hexane | C₆H₁₄ | 68.7 | -95.3 |

| 2-Methylpentane | C₆H₁₄ | 60.3 | -153.7 |

| 3-Methylpentane | C₆H₁₄ | 63.3 | -118.0 |

| Heptane | C₇H₁₆ | 98.4 | -90.6 |

Uniqueness of Hexane

Hexane’s uniqueness lies in its specific boiling point range and its predominant use as a solvent for non-polar compounds. Unlike its isomers, which may have different physical properties or reactivity profiles, hexane's straightforward structure allows for consistent behavior across various applications .

Physical Description

GasVapor; Liquid; OtherSolid

Liquid

VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a gasoline-like odor.

Color/Form

Colorless, very volatile liquid

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

68.7 °C

68.73 °C

69 °C

156°F

Flash Point

-7 °F (-22 °C) (Closed cup)

-22 °C c.c.

-7°F

Heavy Atom Count

Vapor Density

2.97 (Air = 1)

Relative vapor density (air = 1): 3.0

2.97

Density

0.6606 g/cu cm at 25 °C

Relative density (water = 1): 0.7

0.66

Odor

Odor Threshold

Decomposition

Melting Point

-95.3 °C

-95.35 °C

-93.5°C

-95 °C

-219°F

UNII

Related CAS

25013-00-7

Mechanism of Action

2,5-Hexanedione is the toxic metabolite resulting from oxidation of /n-hexane./ ... Exposure to 2,5-hexanedione or its precursors results in a slowly progressive peripheral polyneuropathy and testicular injury. The chemical basis of the injury involves reaction of 2,5-hexanedione with protein amines, such as the epsilon-amine of lysine, to form pyrroles which further react to form protein-protein crosslinks. The target cell of injury in the testis is the supportive cell in the seminiferous epithelium, the Sertoli cell. A major function of the Sertoli cell is to nurture the dependent germ cell population by secreting seminiferous tubule fluid. 2,5-Hexanedione-induced crosslinking of the microtubule subunit protein, tubulin, leads to altered Sertoli cell microtubule-dependent transport and deficient formation of seminiferous tubule fluid, compromising germ cell viability.

n-Hexane's metabolism to 2,5-hexanedione decreases phosphorylation of neurofilaments, which destroys the normal cytoskeletal matrix. Neurofilament proteins are then transported down the axon where they accumulate, crosslink, and produce the giant axonal swelling that characterizes this axonopathy.

Vapor Pressure

151.29 mmHg

Vapor pressure: 120 mm Hg at 20 °C, 190 mm Hg at 30 °C

153 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 17

124 mmHg

Impurities

Absorption Distribution and Excretion

Accumulation in the tissues depends on lipid content in these tissues. n-/Hexane/ is oxidized in the liver. Excretion occurs via the lungs and kidneys. ... Excretion of /hexane/ is related to dose.

The pharmacokinetics of inhaled n-hexane in rat and man were compared. In the rat metabolism was saturable. Up to 300 ppm, the metabolic rate was directly proportional to the concentration in the atmosphere, reaching 47 umol/(hr X kg). Only 17% of n-hexane was exhaled unchanged. Above 300 ppm, the amount of n-hexane in the body rose with increasing atmospheric concentrations from 1.6 up to a limiting value of 9.6, which corresponded to the thermodynamic distribution coefficient of n-hexane between the organism and the atmosphere. Up to 3000 ppm, the rate of metabolism increased to 245 umol/(hr X kg); only a slow further increase was found up to 7000 ppm (285 umol/(hr X kg). In man the steady-state concentrations of n-hexane were about 1 ppm. The metabolic clearance was 132 1/hr, and n-hexane accumulated to a factor of 2.3 in the organism. The thermodynamic distribution coefficient was calculated to be 12. Twenty per cent of n-hexane in the body was exhaled unchanged. At low concentrations the rate of metabolism of n-hexane is limited in both species by transport to the enzyme system. Under these conditions the rate of metabolism of n-hexane should not be influenced by xenobiotics which induce the n-hexane metabolizing enzyme system.

... Male Fischer 344 rats were exposed to 500, 1000, 3000 or 10,000 ppm (14)C-n-hexane for 6 hr and the elimination of radioactivity followed for 72 hr after exposure. The disposition of radioactivity was dose-dependent, with 12, 24, 38 and 62% of the acquired body burden excreted as n-hexane by the lung with increasing exposure concentration. In contrast, 38, 31, 27 and 18% of the body burden of radioactivity was recovered as expired (14)CO2 and 35, 40, 31 and 18% was recovered in the urine with increasing n-hexane concentration. Radioactivity remaining in the tissues and carcass 72 hr after exposure represented 6.1, 8.8, 7.4 and 5.4% of the body burden for the respective exposures. The dose-dependent elimination of radioactivity was apparently due in part to an inhibition of n-hexane metabolism, reflected by a decrease in total 14CO2 and urinary 14C excretion after 10,000 ppm exposure compared to the 3000 ppm exposure.

For more Absorption, Distribution and Excretion (Complete) data for N-HEXANE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Phenobarbital pre-treatment induces 2- and 3-hydroxylation /of n-hexane/ six-fold; 3,4-benzopyrene suppresses 2- and stimulates 3-hydroxylation.

The major urinary metabolite in rat is 1-hexanol.

...2,5-Hexanedione is principal metabolite of this and other 6-carbon compounds... .

For more Metabolism/Metabolites (Complete) data for N-HEXANE (8 total), please visit the HSDB record page.

Hexane has known human metabolites that include Hexanol.

Associated Chemicals

Wikipedia

Biological Half Life

Use Classification

Hazardous Air Pollutants (HAPs)

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

All other petroleum and coal products manufacturing

Construction

Food, beverage, and tobacco product manufacturing

Laboratory use

NAICS Code 322220 - Paper Bag and Coated and Treated Paper Manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Petroleum refineries

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Services

Transportation equipment manufacturing

Wholesale and retail trade

Hexane: ACTIVE

Aliphatic Hydrocarbons, 1991 Production and Sales: hexane 1.72X10+8 kg in sales. /from table/

Analytic Laboratory Methods

Method: NIOSH 3800, Issue 1; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: n-hexane; Matrix: ambient air and combustion gas mixtures; Detection Limit: 0.10 ppm at 10-meter absorption pathlength.

Method: OSHA 07; Procedure: gas chromatography with flame ionization detector; Analyte: n-hexane; Matrix: air; Detection Limit: not provided.

Storage Conditions

Safe Storage: Fireproof. Separated from strong oxidants. Well closed.

Interactions

Four separate groups of 5 rats each were exposed to 1000 ppm n-hexane, 1000 ppm n-hexane plus 1000 ppm toluene, 1000 ppm n-hexane plus 1000 ppm methyl ethyl ketone (MEK), or fresh air. Distributions of n-hexane metabolites in the mixed exposure group were ... similar to that of an n-hexane-alone group. The amount of metabolites decreased to approximately 1/6 of that in the n-hexane group by co-exposure with toluene and to approximately 1/4 by co-exposure with MEK. Toluene decr the neurotoxicity of n-hexane by the inhibition of n-hexane metabolism.

Toluene at 1000 ppm exerted an antagonistic effect on n-hexane neurotoxicity in rats exposed to 1000 ppm n-hexane 12 hr/day for 16 wk. While 1000 ppm n-hexane considerably impaired the function of peripheral nerves, as measured by nerve conduction velocities in the rat tail, the combined exposure resulted in only slight impairment.

n-Hexane ... potentiates chloroform toxicity.

For more Interactions (Complete) data for N-HEXANE (6 total), please visit the HSDB record page.